
Egfr-IN-69
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Egfr-IN-69 is a novel inhibitor targeting the epidermal growth factor receptor. This receptor is a transmembrane tyrosine kinase that plays a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. Mutations and overexpression of the epidermal growth factor receptor are often associated with various cancers, making it a significant target for cancer therapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-69 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and efficacy of the compound. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards.
化学反应分析
Types of Reactions
Egfr-IN-69 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the functional groups involved, but typical reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
Egfr-IN-69 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the structure-activity relationship of epidermal growth factor receptor inhibitors.
Biology: Helps in understanding the role of epidermal growth factor receptor in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancers with epidermal growth factor receptor mutations.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the epidermal growth factor receptor.
作用机制
Egfr-IN-69 exerts its effects by binding to the adenosine triphosphate-binding site of the epidermal growth factor receptor tyrosine kinase. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling proteins. As a result, the compound disrupts the signaling pathways involved in cell growth, survival, and proliferation, leading to the inhibition of cancer cell growth.
相似化合物的比较
Egfr-IN-69 is compared with other epidermal growth factor receptor inhibitors such as gefitinib, erlotinib, and osimertinib. While all these compounds target the epidermal growth factor receptor, this compound is unique in its selectivity and potency against specific epidermal growth factor receptor mutations. This uniqueness makes it a promising candidate for overcoming resistance to existing therapies.
List of Similar Compounds
- Gefitinib
- Erlotinib
- Osimertinib
This compound stands out due to its enhanced efficacy and reduced side effects, making it a valuable addition to the arsenal of epidermal growth factor receptor inhibitors.
属性
分子式 |
C31H37Cl2N7O3S |
|---|---|
分子量 |
658.6 g/mol |
IUPAC 名称 |
5-chloro-N-[5-chloro-2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-4-(1-ethylsulfonylindol-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C31H37Cl2N7O3S/c1-4-44(41,42)40-20-23(22-7-5-6-8-27(22)40)30-25(33)19-34-31(36-30)35-26-17-24(32)28(18-29(26)43-3)39-11-9-21(10-12-39)38-15-13-37(2)14-16-38/h5-8,17-21H,4,9-16H2,1-3H3,(H,34,35,36) |
InChI 键 |
NEVDBLDTOAJSBN-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)N1C=C(C2=CC=CC=C21)C3=NC(=NC=C3Cl)NC4=CC(=C(C=C4OC)N5CCC(CC5)N6CCN(CC6)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



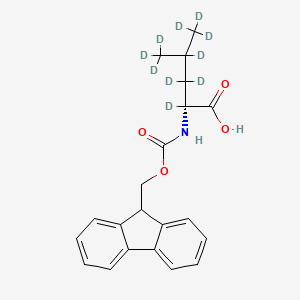
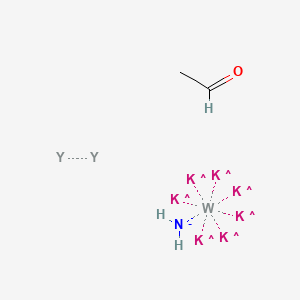
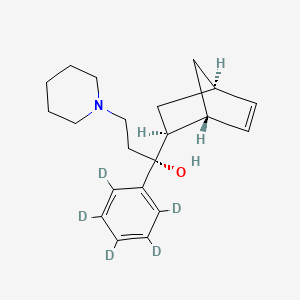
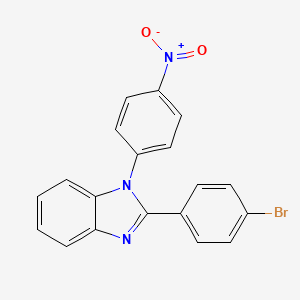

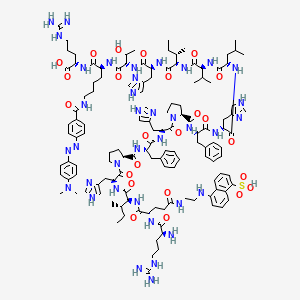
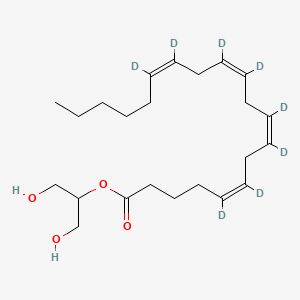
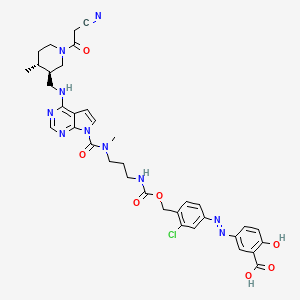
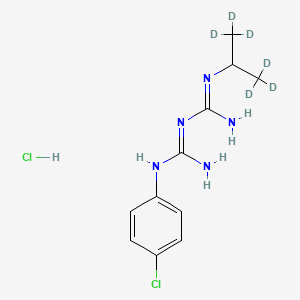

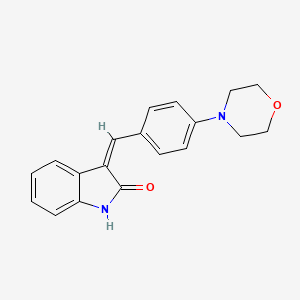
![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)

